molecular formula C20H20BrN3OS B459754 3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-84-8

3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B459754
CAS RN: 445268-84-8
M. Wt: 430.4g/mol
InChI Key: RDAVFDHCERQHOU-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-b]quinoline . It’s a complex organic molecule that contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring) .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of anilines with malonic acid equivalents . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then used as a precursor to prepare a new series of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused ring system. The structure of similar synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound can undergo various reactions depending on the conditions and reagents used .

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound of interest, have demonstrated antiviral properties. For instance:

Anticancer Potential

While specific studies on our compound are limited, related indole derivatives have shown promise in cancer research. For instance:

Antibacterial Properties

Although direct data on our compound is scarce, indole derivatives have been investigated for antibacterial effects. Notably:

HIV Inhibition

While not directly studied for our compound, indole derivatives have been explored as anti-HIV agents. For example:

Future Directions

The compound and its derivatives could be further studied for their potential biological and pharmacological activities. There is a possibility for the design of new derivatives of this compound that could be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-2-11-3-8-16-12(9-11)10-15-17(22)18(26-20(15)24-16)19(25)23-14-6-4-13(21)5-7-14/h4-7,10-11H,2-3,8-9,22H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAVFDHCERQHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-bromophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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